molecular formula C13H11F3N2O2 B3039088 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 956950-77-9

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B3039088
CAS RN: 956950-77-9
M. Wt: 284.23 g/mol
InChI Key: NWKJZQBDWFPRPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TFA-TPCA-1 involves several steps. One notable method is the serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones . In this process, 3-mercapto [1,2,4]triazoles react with trifluoromethyl-β-diketones in the presence of NBS (N-bromosuccinimide) to yield the desired product. Notably, this protocol allows simultaneous functionalization of both N-acylation and S-alkylation .


Molecular Structure Analysis

The molecular formula of TFA-TPCA-1 is C~9~H~10~F~3~N~3~ , with a molecular weight of 217.19 g/mol . Its structure comprises a pyrazole ring, a carboxylic acid group, and a trifluoromethyl-substituted phenyl moiety. The trifluoromethyl group contributes to its unique properties.

Mechanism of Action

TFA-TPCA-1 has garnered attention as a DNA-groove binder . It interacts with DNA duplexes, particularly within the minor groove. Through molecular modeling, it has been found that TFA-TPCA-1 forms stable complexes with double-helical DNA. Its binding affinity (K~b~) is significant, making it a promising candidate for targeting tumor cell DNA .

properties

IUPAC Name

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-7-11(12(19)20)8(2)18(17-7)10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKJZQBDWFPRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149880
Record name 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956950-77-9
Record name 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956950-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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